8-Benzyloxy-6-methoxy-2-phenyl-hexahydro-pyrano[3,2-d][1,3]dioxin-7-ol
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Overview
Description
Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside is a complex carbohydrate derivative. It is characterized by the presence of benzyl and benzylidene protective groups, which are commonly used in carbohydrate chemistry to protect hydroxyl groups during synthetic transformations. This compound is often used as an intermediate in the synthesis of more complex molecules and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside typically involves the protection of the hydroxyl groups of galactopyranoside. One common method includes the use of benzyl chloride and benzaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in THF under reflux conditions.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: The compound can be used in the study of carbohydrate-protein interactions and as a substrate for enzymatic reactions.
Mechanism of Action
The mechanism of action of Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and benzylidene groups protect the hydroxyl groups, allowing selective reactions to occur at other positions on the molecule. This selective reactivity is crucial for the synthesis of complex carbohydrates and glycosides .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside
- Methyl 4,6-O-benzylidene-beta-D-glucopyranoside
- Methyl 3,6-di-O-benzyl-alpha-D-glucopyranoside
Uniqueness
Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside is unique due to the specific positioning of the benzyl and benzylidene groups, which provide distinct protective properties and reactivity patterns. This makes it particularly useful in the synthesis of specific carbohydrate derivatives and in studies involving carbohydrate chemistry .
Properties
IUPAC Name |
6-methoxy-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O6/c1-23-21-17(22)19(24-12-14-8-4-2-5-9-14)18-16(26-21)13-25-20(27-18)15-10-6-3-7-11-15/h2-11,16-22H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMYFVCKXAQEDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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